molecular formula C14H14N4O3 B4477104 4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4477104
M. Wt: 286.29 g/mol
InChI Key: MUXWPSRBJIXLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromenone core substituted with an ethyl group at position 4, a methyl group at position 8, and a methoxy-linked tetrazole moiety at position 7. The tetrazole ring enhances pharmacological activity by mimicking carboxylic acid groups in bioisosteric interactions, while the ethyl and methyl substituents modulate lipophilicity and metabolic stability . Its molecular formula is C₁₅H₁₅N₄O₃, with a molecular weight of 317.31 g/mol.

Properties

IUPAC Name

4-ethyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-9-6-13(19)21-14-8(2)11(5-4-10(9)14)20-7-12-15-17-18-16-12/h4-6H,3,7H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXWPSRBJIXLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves several steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the ethyl and methyl groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the desired positions on the chromenone core.

    Attachment of the tetrazole ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group, forming the tetrazole ring at the desired position.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents Biological Activity Key Differences
4,8-Dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 4-CH₃, 8-CH₃ Antimicrobial, enzyme inhibition Methyl at C4 instead of ethyl reduces lipophilicity, potentially lowering membrane permeability.
6-Chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 6-Cl, 3-CH₂CH₃, 4-CH₃ Anticancer, anti-inflammatory Chlorine at C6 enhances electrophilicity, increasing reactivity but possibly raising toxicity risks.
7-(1H-Tetrazol-5-ylmethoxy)-2H-chromen-2-one No C4/C8 substituents Antiasthmatic (GPR35 agonist) Lack of alkyl groups reduces steric hindrance, favoring receptor binding but decreasing metabolic stability.
4-Butyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 4-CH₂CH₂CH₂CH₃, 8-CH₃ Undisclosed (industrial applications) Longer alkyl chain at C4 increases lipophilicity, potentially improving bioavailability but complicating synthesis.

Pharmacological Profile

  • Target Selectivity : The ethyl group at C4 in the target compound provides moderate lipophilicity, balancing cell permeability and solubility. This contrasts with chlorinated analogs (e.g., ), where halogenation enhances target affinity but may limit safety profiles .
  • Enzyme Interactions : The tetrazole moiety facilitates hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2), similar to KP-136 (). However, the ethyl group at C4 may reduce off-target effects compared to simpler coumarins lacking substituents .
  • Antimicrobial Activity : Methylation at C8 (as in ) is associated with broad-spectrum antimicrobial effects, but the ethyl group in the target compound may extend half-life by resisting oxidative metabolism .

Biological Activity

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

  • IUPAC Name: 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
  • Molecular Formula: C13H14N4O3
  • Molecular Weight: 270.28 g/mol

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study published in Bulgarian Chemical Communications, derivatives of tetrazole-substituted coumarins demonstrated moderate to good activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger .

2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent through mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in mediating inflammatory responses in various diseases .

3. Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential role as a chemotherapeutic agent .

The biological effects of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound interacts with specific enzymes, inhibiting their activity, which can lead to reduced inflammation and cancer cell proliferation. This is particularly significant in the context of COX and LOX inhibition .

2. Reactive Oxygen Species (ROS) Modulation
It may also modulate the production of reactive oxygen species, contributing to its antioxidant properties and enhancing cellular defense mechanisms against oxidative stress .

3. Receptor Binding
The interaction with various receptors could modulate signaling pathways involved in inflammation and cell growth, further contributing to its therapeutic effects .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructureBiological Activity
4-Ethyl-7-methoxy-coumarinStructureModerate antimicrobial activity
7-(1H-tetrazol-5-ylmethoxy)-coumarinStructureAnticancer properties
4-Ethyl-coumarinN/ALimited activity compared to derivatives

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antibacterial Assays:
    A study demonstrated that derivatives exhibited zones of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potent antibacterial activity .
  • Cytotoxicity Tests:
    In vitro studies revealed that the compound induced cytotoxic effects on cancer cell lines, leading to increased apoptosis rates compared to controls .
  • Inflammation Models:
    Animal models treated with this compound showed reduced inflammation markers and improved clinical outcomes in conditions such as arthritis and colitis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.